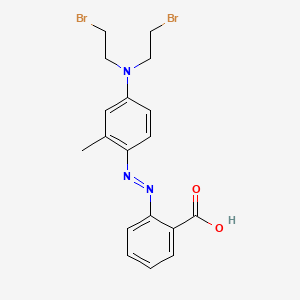
Azobenzene, 4-bis(2-bromoethyl)amino-2'-carboxy-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azobenzene, 4-bis(2-bromoethyl)amino-2’-carboxy-2-methyl- is a derivative of azobenzene, a well-known organic compound characterized by its azo group (N=N) linking two phenyl rings This specific compound is notable for its unique substituents, which include bromoethyl, carboxy, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azobenzene derivatives typically involves the diazotization of aniline derivatives followed by azo coupling. For Azobenzene, 4-bis(2-bromoethyl)amino-2’-carboxy-2-methyl-, the process may involve:
Diazotization: Aniline derivatives are treated with nitrous acid to form diazonium salts.
Azo Coupling: The diazonium salt reacts with another aromatic compound to form the azo bond.
Substitution Reactions: Introduction of bromoethyl, carboxy, and methyl groups through various substitution reactions, often involving halogenation and alkylation.
Industrial Production Methods
Industrial production of azobenzene derivatives often employs large-scale diazotization and coupling reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Azobenzene, 4-bis(2-bromoethyl)amino-2’-carboxy-2-methyl- undergoes several types of chemical reactions:
Oxidation: The azo group can be oxidized to form azoxy compounds.
Reduction: Reduction of the azo group can yield hydrazo compounds or aniline derivatives.
Substitution: The bromoethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acetic acid are often used.
Substitution: Nucleophiles like amines or thiols can react with the bromoethyl groups under mild conditions.
Major Products
Oxidation: Azoxy derivatives.
Reduction: Hydrazo compounds or aniline derivatives.
Substitution: Various substituted azobenzene derivatives depending on the nucleophile used.
Scientific Research Applications
Azobenzene, 4-bis(2-bromoethyl)amino-2’-carboxy-2-methyl- has several scientific research applications:
Chemistry: Used as a photoswitchable molecule in studies of molecular switches and photochemical reactions.
Biology: Employed in the development of light-controlled biomolecules and optogenetics.
Industry: Utilized in the fabrication of light-responsive materials and sensors.
Mechanism of Action
The compound exerts its effects primarily through photoisomerization, where the azo group undergoes a reversible transformation between trans and cis isomers upon exposure to light. This change in geometry can alter the compound’s interaction with other molecules, making it useful in controlling biological processes and material properties.
Comparison with Similar Compounds
Similar Compounds
Azobenzene: The parent compound with simpler structure and similar photoisomerization properties.
Disperse Orange 3: A dye with similar azo structure but different substituents.
Methyl Red: Another azobenzene derivative used as a pH indicator.
Uniqueness
Azobenzene, 4-bis(2-bromoethyl)amino-2’-carboxy-2-methyl- is unique due to its specific substituents, which provide distinct chemical reactivity and potential for specialized applications in photochemistry and molecular biology.
Properties
CAS No. |
40136-81-0 |
|---|---|
Molecular Formula |
C18H19Br2N3O2 |
Molecular Weight |
469.2 g/mol |
IUPAC Name |
2-[[4-[bis(2-bromoethyl)amino]-2-methylphenyl]diazenyl]benzoic acid |
InChI |
InChI=1S/C18H19Br2N3O2/c1-13-12-14(23(10-8-19)11-9-20)6-7-16(13)21-22-17-5-3-2-4-15(17)18(24)25/h2-7,12H,8-11H2,1H3,(H,24,25) |
InChI Key |
BATWRYLIIKWIAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N(CCBr)CCBr)N=NC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















